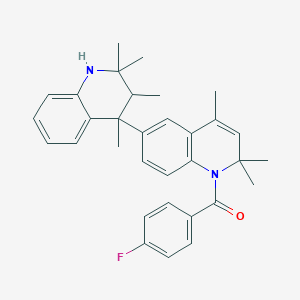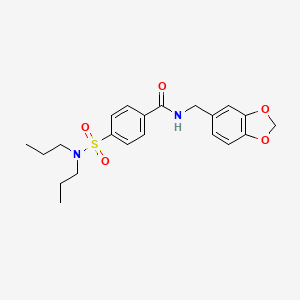![molecular formula C20H21N3O6S B11541108 2-[(2-nitrophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541108.png)
2-[(2-nitrophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-nitrophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is an organic compound with the chemical formula CHNO. It is also referred to as N-(2-Amino-2-oxoethyl)-2-propenamide.
Structure: The compound features a five-membered ring structure containing one oxygen and two nitrogen atoms.
Physical Properties: It appears as a white crystalline solid and is soluble in both water and organic solvents.
Preparation Methods
Synthetic Routes: One common method for synthesizing N-(2-Amino-2-oxoethyl)-2-propenamide involves the reaction of glycine with acrolein or acryloyl chloride. This yields the desired compound.
Reaction Conditions: The reaction typically occurs under mild conditions.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using the described route.
Chemical Reactions Analysis
Reactivity: N-(2-Amino-2-oxoethyl)-2-propenamide can participate in various reactions due to its primary amine group.
Common Reagents and Conditions: It reacts with protonating agents, acylating agents, and alkylating agents.
Major Products: The specific products formed depend on the reaction conditions. For example, acylation may yield N-(2-Amino-2-oxoethyl)-2-propenamide derivatives.
Scientific Research Applications
Chemistry: Used as a chemical reagent and ligand in organic synthesis and biochemistry.
Biology: Investigated for its potential biological activities.
Medicine: Research may explore its pharmacological properties.
Industry: Applications in polymer chemistry and materials science.
Mechanism of Action
Targets and Pathways: The compound’s mechanism of action remains an area of study. It may interact with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Uniqueness: N-(2-Amino-2-oxoethyl)-2-propenamide stands out due to its specific structure and reactivity.
Similar Compounds: While no direct analogs exist, related compounds include 2-aminooxazole and other oxazoles.
Remember that safety precautions should be followed when handling N-(2-Amino-2-oxoethyl)-2-propenamide, including proper storage and protective equipment
Properties
Molecular Formula |
C20H21N3O6S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
[2-(2-nitroanilino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C20H21N3O6S/c1-30-12-11-16(22-19(25)14-7-3-2-4-8-14)20(26)29-13-18(24)21-15-9-5-6-10-17(15)23(27)28/h2-10,16H,11-13H2,1H3,(H,21,24)(H,22,25) |
InChI Key |
OOGANFKHBATHCR-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)OCC(=O)NC1=CC=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[benzene-1,4-diylbis(carbonylbenzene-4,1-diyl)]bis(5-nitro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11541027.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B11541029.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11541030.png)
![4-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B11541031.png)
![(3E)-N-(4-ethoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11541038.png)
![4,4'-[benzene-1,3-diylbis(iminomethylylidene)]bis[2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B11541059.png)
![5-({6-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11541060.png)
![2-[(E)-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-fluorophenol](/img/structure/B11541074.png)

![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11541087.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-methylfuran-2-yl)methylidene]butanehydrazide](/img/structure/B11541092.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11541105.png)
![2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11541114.png)
